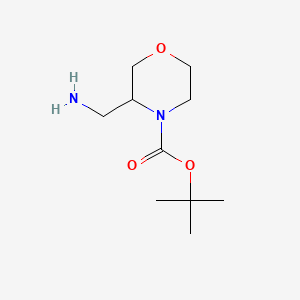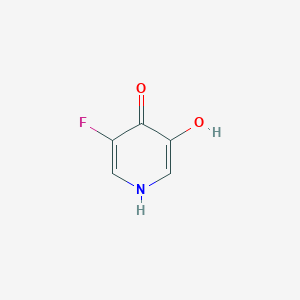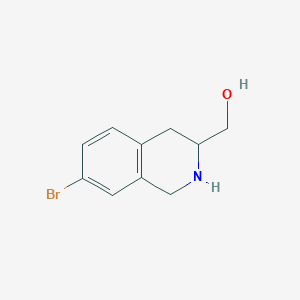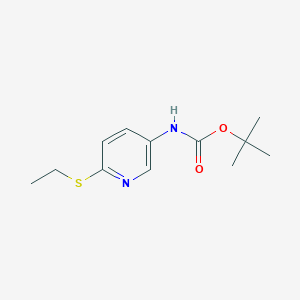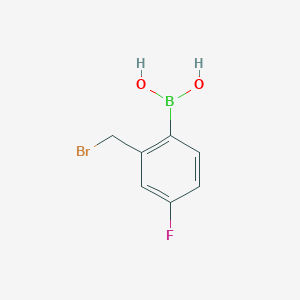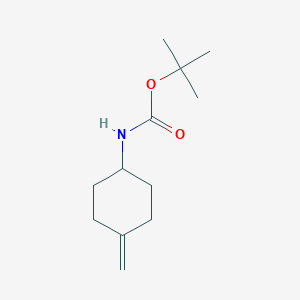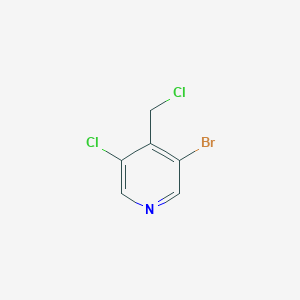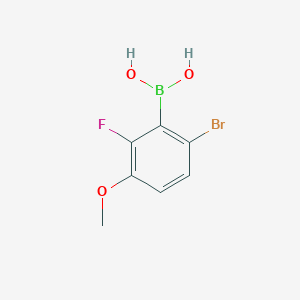
(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid
Descripción general
Descripción
“(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid” is a boronic acid derivative . It is known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds . It can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of “(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid” is C7H7BBrFO3 . Its average mass is 248.842 Da and its monoisotopic mass is 247.965561 Da .Chemical Reactions Analysis
Pinacol boronic esters, which are similar to “(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid”, are known to undergo protodeboronation . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación
Medical Diagnostics and Treatment
Boronic acids, specifically BODIPY derivatives, have shown significant potential in medical diagnostics and treatment. These compounds are utilized for their fluorescence properties in the labeling of biomolecules, such as proteins, hormones, and DNA, which is crucial for imaging and diagnostic purposes. Additionally, their integration into drug carriers improves therapeutic efficiency, particularly in cancer treatment, by facilitating real-time imaging of drug delivery and action. The low toxicity and high fluorescent intensity of BODIPY compounds make them suitable for conjugation with various biomolecules, enhancing the capabilities of medical diagnostics and targeted therapies (Marfin, Solomonov, Timin, & Rumyantsev, 2017).
Organic Synthesis
Boronic acids are key intermediates in organic synthesis, offering pathways to create complex molecules. Their role in cross-coupling reactions, such as Suzuki coupling, is invaluable for constructing biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and organic materials. The practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl showcases the utility of boronic acids in manufacturing important pharmaceutical intermediates, demonstrating their significance in the synthesis of non-steroidal anti-inflammatory drugs (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Applications
Boronic acids have been explored for environmental applications, such as the removal of boron from seawater in desalination processes. Understanding the mechanisms of boron removal is crucial for ensuring the safety of drinking water produced from desalination. Research in this area focuses on optimizing the processes involved in the selective removal of boron, highlighting the environmental significance of boronic acid derivatives in addressing global water scarcity challenges (Tu, Nghiem, & Chivas, 2010).
Electrochemical Biosensors
Ferroceneboronic acid and its derivatives have been developed for use in electrochemical biosensors. These compounds combine the binding properties of boronic acids with the electrochemical activity of ferrocene, enabling the selective detection of sugars, glycated proteins, and other biomolecules. This has significant implications for non-enzymatic glucose sensing and monitoring of blood glucose levels, offering alternatives to conventional enzymatic sensors (Wang, Takahashi, Du, & Anzai, 2014).
Chemical Sensing
Boronic acid derivatives are also prominent in the development of chemical sensors for detecting a wide range of substances, from metal ions to fluoride ions. The ability of boronic acids to form reversible covalent bonds with diols and other entities makes them versatile in designing sensors with high specificity and sensitivity. This application is crucial for environmental monitoring, healthcare, and industrial processes, where the detection and quantification of specific chemicals are essential (Bian, Liu, Li, Fang, Yao, Zhang, & Wu, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
(6-bromo-2-fluoro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWSIUDCKHWOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659406 | |
| Record name | (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid | |
CAS RN |
871126-17-9 | |
| Record name | (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



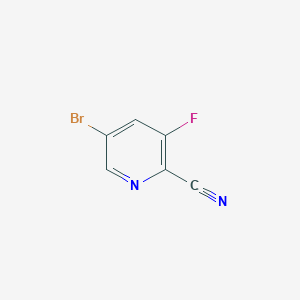
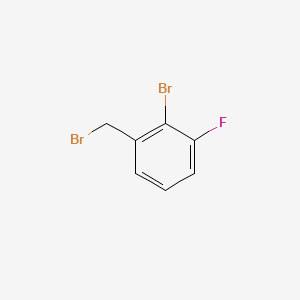
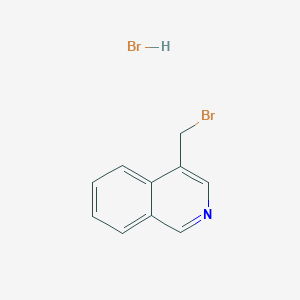
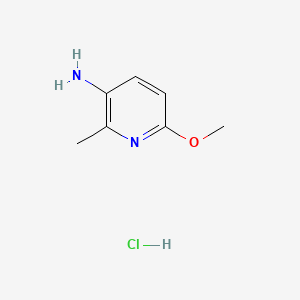
![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)
